methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound. It is a derivative of a steroidal structure, featuring multiple hydroxyl groups and an ethynyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with a steroidal precursor.
Functional Group Modification: Introduction of hydroxyl groups at specific positions using selective oxidation reactions.
Ethynylation: Addition of the ethynyl group through a reaction with an appropriate acetylene derivative.
Glycosylation: Attachment of the sugar moiety to the steroidal core via glycosylation reactions.
Esterification: Formation of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce ketones to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or ethyl derivatives.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various steroidal derivatives with potential biological activities.
Biology
Enzyme Studies: Utilized in studies to understand enzyme interactions and metabolic pathways involving steroidal compounds.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating hormonal disorders and certain cancers.
Industry
Pharmaceutical Manufacturing: Employed in the production of steroid-based medications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The ethynyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethynyl Estradiol: Another ethynylated steroid with similar structural features.
Methylprednisolone: A methylated steroid with anti-inflammatory properties.
Uniqueness
Methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of multiple hydroxyl groups and an ethynyl group distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological applications.
Properties
Molecular Formula |
C27H34O8 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C27H34O8/c1-4-27(35-25-22(31)20(29)21(30)23(34-25)24(32)33-3)12-10-19-18-7-5-14-13-15(28)6-8-16(14)17(18)9-11-26(19,27)2/h1,6,8,13,17-23,25,28-31H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+,22-,23+,25+,26+,27+/m1/s1 |
InChI Key |
VTSMRTHVUHLPNJ-UEPAUOGZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)OC)O)O)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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